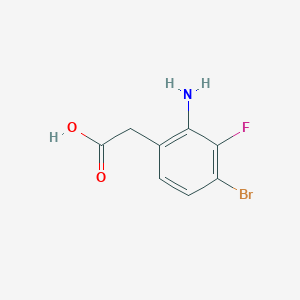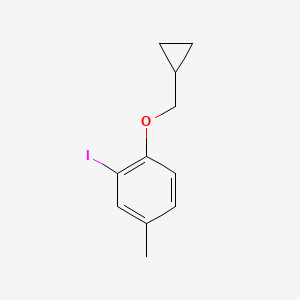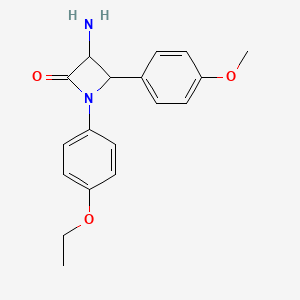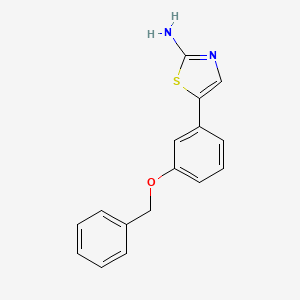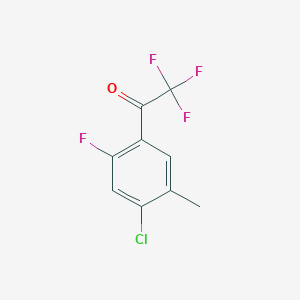
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C9H5ClF4O It is characterized by the presence of chloro, fluoro, and methyl substituents on a phenyl ring, along with a trifluoromethyl ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-chloro-2-fluoro-5-methylbenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and enhance yield .
化学反応の分析
Types of Reactions
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is a common oxidizing agent.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives with various functional groups.
Reduction: 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanol.
Oxidation: 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroacetic acid.
科学的研究の応用
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. This can lead to modulation of various biochemical pathways, including those involved in inflammation and oxidative stress .
類似化合物との比較
Similar Compounds
- 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
- 4-Chloro-2-methylphenylboronic acid
- (5-Chloro-2-fluoro-4-methylphenyl)boronic acid
Uniqueness
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent .
特性
分子式 |
C9H5ClF4O |
|---|---|
分子量 |
240.58 g/mol |
IUPAC名 |
1-(4-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5ClF4O/c1-4-2-5(7(11)3-6(4)10)8(15)9(12,13)14/h2-3H,1H3 |
InChIキー |
FEDXWAWLWLMWRL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


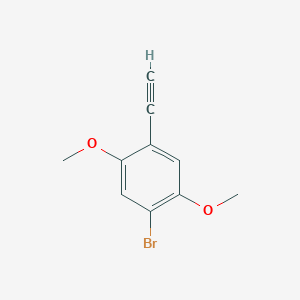
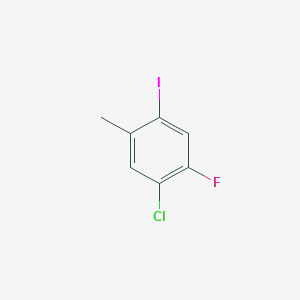
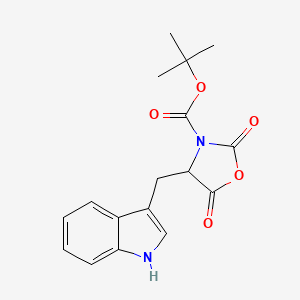

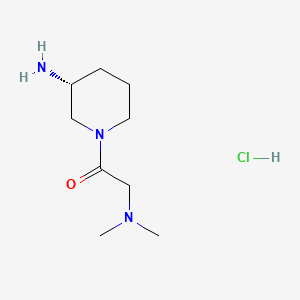
![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
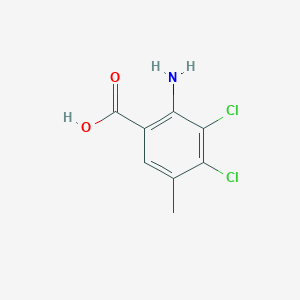
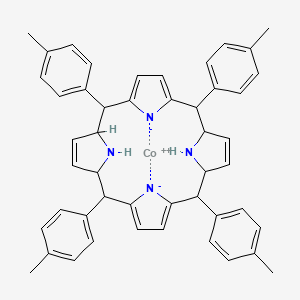
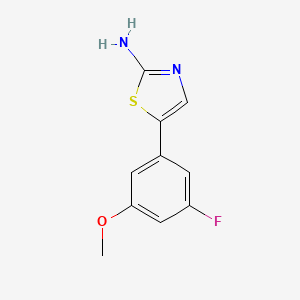
![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14774051.png)
